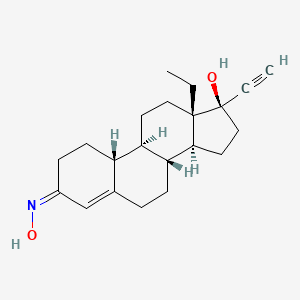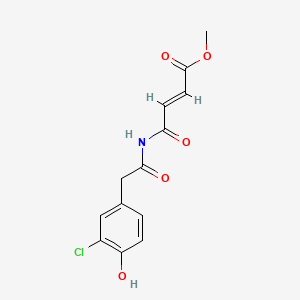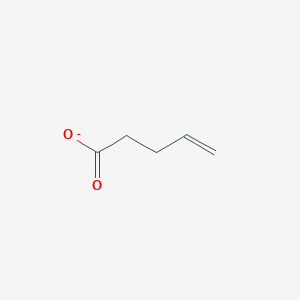
Dextrobupivacaine(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextrobupivacaine(1+) is the (R)-(+)-enantiomer of bupivacaine(1+). It is a conjugate acid of a dextrobupivacaine. It is an enantiomer of a levobupivacaine(1+).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Dextrobupivacaine is an enantiomer of bupivacaine, a long-acting amide local anesthetic. It exhibits its effects by inhibiting the opening of voltage-gated sodium channels, preventing the propagation of neuronal action potentials. Studies have highlighted the pharmacokinetic similarities between Levobupivacaine and Bupivacaine, with both being extensively metabolized in the liver and excreted in urine and feces. Clinical research suggests that Levobupivacaine, the S(−) stereoisomer of dextrobupivacaine, may offer a lower risk of cardiac and central nervous system toxicity compared to Bupivacaine, making it a preferable choice in clinical settings for analgesia and anesthesia (Heppolette et al., 2020).
Clinical Comparisons and Safety Profiles
Several studies have compared the effects of racemic Bupivacaine, which includes dextrobupivacaine, with Levobupivacaine in various clinical procedures. For instance, in the context of spinal anesthesia for surgeries like transurethral resection of the prostate, Levobupivacaine has been shown to be an effective alternative to Bupivacaine, offering similar duration and quality of anesthesia with potentially fewer cardiovascular risks (Chandra & Brahma, 2018).
Novel Formulations and Analgesic Efficacy
Research on novel drug formulations involving dextrobupivacaine, such as its incorporation into alginate and chitosan nanoparticles (NovaBupi®), has shown promising results in prolonging the anesthetic effect and altering pharmacokinetics when used in infraorbital nerve blockade and intrathecal injections. These formulations not only prolonged the analgesic effect but also demonstrated minimal local inflammatory reactions, suggesting a potential for enhancing the efficacy and safety profile of local anesthetics in clinical practice (Cereda et al., 2018).
Adjuvant Use in Anesthesia
The use of dextrobupivacaine in combination with adjuvants like dexmedetomidine has been studied to assess their synergistic effects in prolonging analgesia. For example, dexmedetomidine combined with bupivacaine for peripheral nerve blocks has been shown to extend the duration of analgesia significantly, suggesting that the strategic use of adjuvants can enhance the clinical utility of dextrobupivacaine-containing formulations (Zhang et al., 2018).
Propiedades
Fórmula molecular |
C18H29N2O+ |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1/t16-/m1/s1 |
Clave InChI |
LEBVLXFERQHONN-MRXNPFEDSA-O |
SMILES isomérico |
CCCC[NH+]1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
SMILES canónico |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(E)-4,7-dihydroxyhept-2-enylidene]-4-hydroxy-2-methylsulfanyl-4-(4-phenoxybutyl)cyclopent-2-en-1-one](/img/structure/B1234870.png)


![[2-[(11S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate](/img/structure/B1234874.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(E)-N-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-ylidene)amino]-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1234876.png)

![[3-(2-Thienylsulfonyl)-1-(veratrylideneamino)pyrrolo[3,2-b]quinoxalin-2-yl]amine](/img/structure/B1234880.png)



![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1234890.png)
